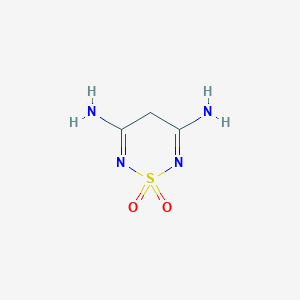

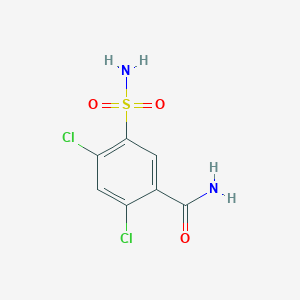

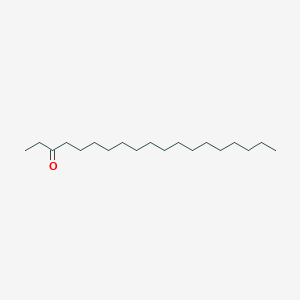

2,4-Dichloro-5-sulfamoyl-benzamide

Descripción general

Descripción

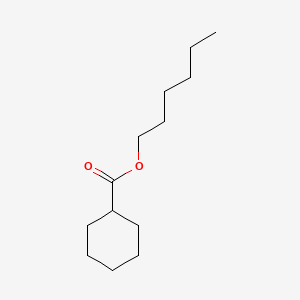

2,4-Dichloro-5-sulfamoylbenzoic Acid (CAS RN: 2736-23-4) is a chemical compound with the molecular formula C7H5Cl2NO4S and a molecular weight of 270.08 g/mol . It appears as a white to almost white powder or crystal . This compound is also known by the synonym 5-(Aminosulfonyl)-2,4-dichlorobenzoic Acid .

Aplicaciones Científicas De Investigación

Inhibition of Carbonic Anhydrase

Research indicates that benzamide-4-sulfonamides, including derivatives of 2,4-Dichloro-5-sulfamoyl-benzamide, act as effective inhibitors of human carbonic anhydrase isoforms. These compounds display strong inhibitory action against certain human isoforms of carbonic anhydrase, particularly hCA II, VII, and IX, with inhibition in the low nanomolar range. This indicates potential applications in medical conditions where inhibition of these enzymes is beneficial (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Antidiabetic Potential

Studies on derivatives of Glibenclamide, which structurally relates to this compound, show that modifications to its structure, including chloride substitutions, potentially increase its affinity for receptors. This alteration results in enhanced anti-hyperglycemic and lipidemic activities in diabetic rats, suggesting potential applications in the treatment of diabetes (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).

Fluorescence Enhancement for Probing Biochemical Reactions

Glibenclamide, related to this compound, has been used to enhance the fluorescence of erbium ions, making it useful as a fluorometric probe. This application is particularly significant in studies involving lanthanides in probing biochemical reactions and interactions between calcium ions and biologically important molecules (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Analysis of Drug Stability and Dynamics

This compound, under the name Lasamide, has been studied for its stability and molecular dynamics using NMR spectroscopy and DFT methods. These studies provide insights into the drug's behavior under various temperatures, which is crucial for understanding its stability as a pharmaceutical ingredient (Latosinska, Latosinska, & Medycki, 2009).

Development of Zinc Ion-Selective Membrane Electrode

Sulipride, structurally similar to this compound, has been used to develop a PVC-based Zn2+-selective electrode. This electrode exhibits excellent selectivity over various metal ions, indicating potential applications in analytical chemistry for zinc ion detection and quantification (Saleh & Gaber, 2001).

Propiedades

IUPAC Name |

2,4-dichloro-5-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRGYSAYIGOGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B3189069.png)

![Benzo[d][1,3]oxathiole](/img/structure/B3189073.png)